2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid
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Overview
Description
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid is a significant organic compound known for its unique chemical structure and properties. It is characterized by the presence of two trifluoromethyl groups attached to a benzoyl moiety, which imparts distinct chemical and physical properties. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
It is known to be an intermediate in synthesizing pharmaceutical compounds, which are substance p (neurokinin-1) receptor antagonists . These antagonists are helpful in treating inflammatory diseases, psychiatric disorders, and emesis .
Mode of Action
It is known to be a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
Biochemical Pathways
It is known to be involved in the metabolism of 3,5-bis(trifluoromethyl)benzyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzyl ether.
Oxidation: The benzyl ether undergoes oxidation to form 3,5-bis(trifluoromethyl)benzoic acid.
Coupling Reaction: The 3,5-bis(trifluoromethyl)benzoic acid is then coupled with benzoic acid derivatives under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using suitable oxidizing agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of benzyl ether to benzoic acid.
Substitution: Reactions involving the replacement of functional groups on the benzoyl moiety.
Coupling Reactions: Formation of new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Commonly used oxidizing agents include potassium permanganate and chromium trioxide.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate coupling reactions.
Solvents: Solvents like dichloromethane and toluene are often employed to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and benzoyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: A closely related compound with similar chemical properties.
2,6-Bis(trifluoromethyl)benzoic acid: Another fluorinated benzoic acid with distinct reactivity.
2-(Trifluoromethyl)benzoic acid: A simpler analog with a single trifluoromethyl group.
Uniqueness
2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)9-5-8(6-10(7-9)16(20,21)22)13(23)11-3-1-2-4-12(11)14(24)25/h1-7H,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQATUQTRCGCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371143 |
Source
|
Record name | 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-06-5 |
Source
|
Record name | 2-[3,5-bis(trifluoromethyl)benzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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